Aripiprazole Impurity 4
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may be present in a pharmaceutical compound. globalpharmatek.com This process is not merely a quality control measure but a fundamental aspect of ensuring the safety, efficacy, and stability of a drug product. globalpharmatek.comlongdom.org The presence of unintended chemicals can alter the drug's therapeutic effects, introduce toxicity, or affect its stability and shelf-life. longdom.orgrjpdft.com Therefore, a thorough understanding and control of impurities are essential throughout the drug development lifecycle. pharmaffiliates.com
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. longdom.orgrjpdft.compharmaffiliates.com These regulations mandate that manufacturers identify and quantify impurities and establish acceptance criteria based on safety and toxicological data. pharmaffiliates.comyoutube.com For instance, genotoxic impurities, which have the potential to cause cancer, are subject to particularly stringent controls, often with permissible daily exposure limits in the microgram range. pharmaffiliates.comraps.org Compliance with these regulatory standards is a prerequisite for gaining and maintaining market approval for any pharmaceutical product. longdom.org
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing a unified set of guidelines for impurity control. ich.org Since its inception in 1990, the ICH has brought together regulatory authorities and the pharmaceutical industry to create scientifically driven guidelines that are now applied globally. ich.org
Key ICH guidelines that govern impurities include:
ICH Q3A(R2): Addresses impurities in new drug substances. ich.orgpremier-research.com
ICH Q3B(R2): Focuses on impurities in new drug products. ich.orgpremier-research.com
ICH Q3C(R9): Provides guidance on residual solvents. ich.orgeuropa.eu
ICH Q3D(R2): Outlines requirements for elemental impurities. ich.orgeuropa.eu
ICH M7(R1): Specifically addresses the assessment and control of DNA reactive (mutagenic) impurities. premier-research.com
These guidelines have evolved to incorporate a more risk-based approach, emphasizing a deeper understanding of the manufacturing process and its potential to generate impurities. ispe.org
Overview of Aripiprazole (B633) in Pharmaceutical Development
Aripiprazole is an atypical antipsychotic medication used in the treatment of various psychiatric disorders. Its development and manufacturing process, like that of any complex synthetic molecule, is susceptible to the formation of impurities.
The synthesis of Aripiprazole involves the reaction of key starting materials and intermediates. ijpsr.comijpsr.com The molecular structure of Aripiprazole features a quinolinone core linked to a dichlorophenylpiperazine moiety via a butoxy spacer. This complex structure presents several potential sites for side reactions and the formation of process-related impurities. ijpsr.comresearchgate.net For example, the synthesis often involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. ijpsr.comijpsr.com Incomplete reactions or the presence of reactive species can lead to the formation of various impurities.
Classification and Origin of Pharmaceutical Impurities
Pharmaceutical impurities can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. moravek.com
Process-related impurities are substances that are introduced into or created during the manufacturing process. synthinkchemicals.com These can include unreacted starting materials, intermediates, by-products of side reactions, reagents, ligands, and catalysts. moravek.comnih.gov The formation of these impurities is often influenced by the specific reaction conditions, such as temperature, solvents, and the purity of the raw materials used. international-biopharma.comintertek.com Aripiprazole Impurity 4 is a prime example of a process-related impurity arising from a side reaction during the synthesis of the Aripiprazole drug substance.
This compound: A Closer Look
This compound is a dimer impurity that can form during the synthesis of Aripiprazole. Its chemical name is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one. nih.govsimsonpharma.com
| Property | Value |
| Chemical Formula | C36H42Cl2N4O4 |
| Molecular Weight | 665.67 g/mol |
| CAS Number | 1424857-63-5 |
| Appearance | Solid powder |
This data is compiled from publicly available chemical databases. nih.govsimsonpharma.com
The formation of this impurity is often attributed to the reaction of 7-hydroxy-3,4-dihydrocarbostyril with 1-bromo-4-chlorobutane (B103958). Under certain conditions, instead of the intended O-alkylation to form a key intermediate, a dimerization reaction can occur, leading to the formation of this compound. The choice of reagents and reaction conditions plays a crucial role in minimizing the formation of this impurity. For instance, the use of 1-bromo-4-chlorobutane has been shown to significantly reduce the formation of this dimer compared to using 1,4-dibromobutane (B41627).
The identification and characterization of this compound rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for its detection and quantification in the Aripiprazole drug substance. biomedres.uslew.ro Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its dimeric structure.
The control of this compound is a critical aspect of the Aripiprazole manufacturing process. By understanding the mechanism of its formation, pharmaceutical manufacturers can optimize reaction conditions and purification processes to ensure that the final drug product meets the stringent purity requirements set by regulatory agencies. This diligent control ensures the consistent quality and safety of Aripiprazole for patient use.
Degradation-Related Impurities
Degradation-related impurities are compounds that form when the API undergoes chemical changes over time or due to external factors. ijpsr.com These changes can be triggered by exposure to various conditions such as light, temperature, humidity, and pH. ijpsr.comlew.ro They can also result from the inherent chemical properties of the drug substance itself or its interaction with excipients within the formulation. lew.ro
The process of identifying these potential degradants is a crucial part of drug development known as forced degradation or stress testing. researchgate.net During these studies, the drug substance is subjected to harsh conditions to accelerate its decomposition. researchgate.nettandfonline.com This helps in understanding the degradation pathways and developing stability-indicating analytical methods to monitor the drug's quality over its shelf life. scholarsresearchlibrary.com Common stress conditions applied during these studies are summarized in the table below.
Table 1: Common Stress Conditions in Forced Degradation Studies
| Stress Condition | Description | Potential Outcome |
|---|---|---|
| Acid/Base Hydrolysis | The drug is exposed to acidic and basic solutions. | Degradation of the drug molecule through cleavage of labile bonds. researchgate.net |
| Oxidation | The drug is treated with an oxidizing agent, such as hydrogen peroxide. | Formation of N-oxides, hydroxylation, or other oxidative degradation products. researchgate.netresearchgate.net |
| Thermal Degradation | The drug is exposed to high temperatures. | Can cause various chemical changes and decomposition. researchgate.nettandfonline.com |
| Photolytic Degradation | The drug is exposed to light, typically UV or fluorescent light. | Can induce photochemical reactions leading to degradation. researchgate.net |
| Humidity | The drug is stored at high relative humidity levels. | Can facilitate hydrolytic degradation, especially in solid forms. researchgate.net |
Studies on Aripiprazole have shown that it is susceptible to degradation under certain stress conditions. Significant degradation has been observed under oxidative, acidic, basic, and thermal stress. researchgate.nettandfonline.comresearchgate.net For example, under oxidative stress with hydrogen peroxide, Aripiprazole has been shown to degrade, forming several degradation products, including an N-oxide derivative. researchgate.netceon.rs Similarly, degradation has been noted under acid and base hydrolysis. researchgate.netscholarsresearchlibrary.com
Specific Context of this compound within Impurity Categories
This compound is a well-characterized impurity associated with the Aripiprazole API. It is identified by the CAS Number 1424857-63-5 . nih.govsimsonpharma.com
Table 2: Chemical Profile of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one | nih.gov |
| Molecular Formula | C₃₆H₄₂Cl₂N₄O₄ | nih.govsimsonpharma.com |
| Molecular Weight | 665.6 g/mol | nih.gov |
| Synonyms | 1-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl] Aripiprazole | nih.govsigmaaldrich.com |
This compound is primarily classified as a process-related impurity . It is a dimeric impurity that arises during the synthesis of Aripiprazole. Specifically, its formation can occur during the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride. ijpsr.com The dimerization happens via the alkylation of the 7-hydroxy group of one quinolinone molecule with the butyl chain of another, forming a distinct chemical entity.
While forced degradation studies are crucial for identifying potential degradation products, this compound is most notably documented as a byproduct of the manufacturing process rather than a product of degradation under typical storage or stress conditions. ceon.rs Although Aripiprazole itself degrades, the specific formation of Impurity 4 as a degradant is not the primary concern; instead, its control during synthesis is the main focus for ensuring the purity of the final API. The synthesis process is often optimized, for instance by substituting 1,4-dibromobutane with 1-bromo-4-chlorobutane, to minimize the formation of this and other dimer impurities.
Properties
CAS No. |
1424857-63-5 |
|---|---|
Molecular Formula |
C36H42Cl2N4O4 |
Molecular Weight |
665.67 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Genesis and Pathways of Formation for Aripiprazole Impurity 4
Synthesis-Related Formation Mechanisms
The synthesis of aripiprazole (B633) is a multi-step process that can inadvertently lead to the formation of various impurities. These impurities can arise from side reactions, unreacted starting materials or intermediates, and the formation of isomers and dimers.
By-product Formation During Primary Synthesis Routes
The most common synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one. During this process, side reactions can occur, leading to the formation of by-products. The structure of Aripiprazole Impurity 4 suggests that it is a dimeric by-product. This type of impurity can be formed when a molecule of an intermediate, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, reacts with another molecule of a reactive intermediate or starting material instead of the intended reactant.
For instance, if the starting material 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is not fully consumed in the preceding step, it can react with the 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate to form a dimeric ether, which can then further react to form structures analogous to Impurity 4. The reaction conditions, such as the base and solvent used, can significantly influence the prevalence of these side reactions.
Unreacted Starting Materials and Intermediates as Impurities
Incomplete reactions are a common source of impurities in pharmaceutical manufacturing. In the synthesis of aripiprazole, several key starting materials and intermediates, if not fully reacted, can be carried through the process and appear in the final product.
Key potential impurities arising from unreacted precursors include:
7-hydroxy-3,4-dihydroquinolin-2(1H)-one: The initial building block for the quinolinone moiety of aripiprazole.
1-(2,3-dichlorophenyl)piperazine: The piperazine (B1678402) portion of the aripiprazole molecule.
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one or 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: Key intermediates in the final coupling step.
The presence of these unreacted species not only constitutes an impurity in themselves but can also contribute to the formation of other impurities, including dimeric ones like this compound, through subsequent side reactions.
| Compound Name | Role in Synthesis | Potential Impurity Type |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | Starting Material | Unreacted Starting Material |
| 1-(2,3-dichlorophenyl)piperazine | Starting Material | Unreacted Starting Material |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Intermediate | Unreacted Intermediate |
Isomeric and Dimeric Impurity Formation Pathways
The formation of isomeric and dimeric impurities is a significant challenge in the synthesis of aripiprazole. Aripiprazole itself does not have a chiral center, which simplifies the issue of stereoisomers. However, positional isomers can arise if the starting materials have substituents in incorrect positions.
Dimeric impurities, such as this compound, are a more prevalent issue. The formation of these impurities is often associated with the reaction of bifunctional reagents or intermediates. For example, the intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one has a reactive bromo group. This can react with the hydroxyl group of an unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one molecule, leading to the formation of a dimeric ether impurity known as 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one. This dimer can then potentially undergo further reactions to form more complex structures. The structure of this compound strongly suggests a pathway involving the linkage of two quinolinone-containing moieties.
Degradation-Induced Formation Mechanisms
Aripiprazole, like any pharmaceutical compound, is susceptible to degradation under certain environmental conditions, such as exposure to acid, base, light, heat, and oxidizing agents. This degradation can lead to the formation of impurities that were not present following the initial synthesis.
Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for many drugs, and aripiprazole is known to be susceptible to degradation in aqueous solutions, particularly under acidic conditions.
Forced degradation studies have shown that aripiprazole degrades in the presence of acid. synzeal.com While the exact structures of all degradation products are not always fully elucidated in the literature, acid-catalyzed hydrolysis can potentially cleave ether linkages within the molecule. The butoxy chain connecting the quinolinone and piperazine rings is a potential site for such cleavage.
Although direct evidence linking acid-catalyzed degradation to the formation of this compound is not prominently available in the reviewed literature, it is conceivable that under certain acidic conditions, fragmentation and subsequent recombination of aripiprazole or its intermediates could lead to the formation of complex dimeric structures. However, the primary formation route for this compound is more strongly indicated to be through synthesis-related pathways.
| Degradation Condition | Observed Degradation of Aripiprazole | Potential for Impurity 4 Formation |
| Acid Hydrolysis | Yes | Plausible, but less likely than synthesis-related pathways. |
| Base Hydrolysis | Stable | Unlikely |
| Oxidation | Yes | Leads to N-oxide and other degradation products, not typically Impurity 4. |
| Thermal Degradation | Stable | Unlikely |
| Photolytic Degradation | Stable | Unlikely |
Base-Catalyzed Degradation
The stability of aripiprazole under basic (alkaline) conditions has yielded varied results in stress testing studies. While some studies have reported that aripiprazole is stable when subjected to basic hydrolysis, others have noted significant degradation under these conditions researchgate.net. However, the formation of Aripiprazole N-oxide is not reported as a primary outcome of base-catalyzed degradation pathways researchgate.neteurjchem.comresearchgate.netresearchgate.net.
Oxidative Degradation Mechanisms
Oxidative stress is a primary pathway for the degradation of aripiprazole. researchgate.netdntb.gov.uaceon.rs Studies consistently demonstrate that when aripiprazole is exposed to oxidizing agents, such as hydrogen peroxide, it undergoes degradation to form impurities. eurjchem.comresearchgate.netresearchgate.net The principal product formed under these oxidative conditions is identified as Aripiprazole N-oxide. researchgate.netceon.rslew.ro
N-Oxidation Pathways
The mechanism behind the formation of the N-oxide impurity involves the direct oxidation of a nitrogen atom on the piperazine ring of the aripiprazole molecule. researchgate.net This biotransformation is a common metabolic pathway for drugs containing tertiary amine groups. In forced degradation studies, this reaction is mimicked using strong oxidizing agents. researchgate.net The formation of the N-oxide occurs specifically at one of the nitrogen atoms within the piperazine moiety, a fact confirmed through mass spectrometry fragmentation analysis. researchgate.net This pathway is a significant source of this particular impurity. lew.ro
Photolytic Degradation Processes
Aripiprazole has been found to be stable under photolytic stress conditions. researchgate.net When exposed to light according to ICH guidelines, no significant degradation is typically observed. eurjchem.comresearchgate.netresearchgate.netlew.ro Consequently, photolytic degradation is not considered a formation pathway for Aripiprazole N-oxide.
Thermal Degradation Profiles
Alongside oxidative stress, thermal degradation is a significant factor in the formation of aripiprazole impurities. eurjchem.comresearchgate.net Studies show that aripiprazole degrades when subjected to high temperatures (e.g., 105°C), resulting in the formation of multiple degradation products. researchgate.net Aripiprazole N-oxide has been explicitly identified as one of the major impurities formed under thermal stress conditions. researchgate.net
Interactive Data Table: Summary of Forced Degradation Studies
| Stress Condition | Aripiprazole Stability | Formation of Aripiprazole N-oxide |
| Base-Catalyzed | Conflicting reports; some show stability, others degradation researchgate.neteurjchem.com | Not reported as a primary product |
| Oxidative | Unstable; significant degradation observed researchgate.neteurjchem.comresearchgate.net | Yes, major degradation product researchgate.netceon.rslew.ro |
| Photolytic | Stable researchgate.neteurjchem.comlew.ro | No |
| Thermal | Unstable; significant degradation observed eurjchem.comresearchgate.netresearchgate.net | Yes, major degradation product researchgate.net |
Characterization of Impurity 4 Based on Formation Studies
The characterization of impurities formed during stress testing is essential for ensuring drug quality and safety. The identity of Aripiprazole N-oxide as a key degradant has been confirmed through modern analytical techniques.
Structural Elucidation from Synthetic and Degradative Origins
The structure of the N-oxide impurity was elucidated primarily through studies of the products formed during forced degradation. researchgate.net The main analytical technique employed was high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QToF-MS). eurjchem.comresearchgate.netresearchgate.net This method provides a high degree of mass accuracy for the impurity and its fragment ions, which allows for the determination of its elemental composition. eurjchem.comresearchgate.net
By analyzing the fragmentation pattern of the impurity during MS/MS studies, researchers were able to confirm that the oxygen atom was added to a nitrogen on the piperazine ring, leading to its identification as Aripiprazole N-oxide. researchgate.net The identity of the degradation product was also definitively confirmed by comparing its chromatographic retention time and UV spectrum with that of a prepared reference standard of Aripiprazole N-oxide. ceon.rs
Interactive Data Table: Analytical Techniques for Structural Elucidation
| Technique | Purpose | Findings |
| LC-QToF-MS | Separation and high-accuracy mass determination | Provided elemental composition and molecular weight of the impurity eurjchem.comresearchgate.netresearchgate.net |
| MS/MS Fragmentation | Structural analysis | Confirmed the location of the N-oxide on the piperazine ring researchgate.net |
| Comparative Analysis | Identity Confirmation | Matched retention time and UV spectrum with a known reference standard ceon.rs |
Advanced Analytical Methodologies for Aripiprazole Impurity 4 Profiling
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances. ipinnovative.com For Aripiprazole (B633) Impurity 4, both liquid and gas chromatography methods have been developed and validated to ensure precise and reliable quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. nih.gov It is widely used for the analysis of aripiprazole and its impurities due to its high sensitivity and resolving power. nih.govlew.ro
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of aripiprazole and its impurities. akjournals.comceon.rs In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Several validated RP-HPLC methods have been established for the determination of Aripiprazole Impurity 4. A sensitive and reproducible ion-pair RP-HPLC method was developed for the determination of aripiprazole and nine of its impurities, including Impurity 4. akjournals.com This method utilizes a C18 column and a gradient mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). akjournals.com Another study describes a stability-indicating RP-HPLC method that also successfully separates aripiprazole from its impurities. scholarsresearchlibrary.com
Below is a table summarizing typical RP-HPLC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| Column | Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) | akjournals.com |
| Mobile Phase A | Phosphate buffer (pH 3.0) with sodium pentanesulfonate | akjournals.com |
| Mobile Phase B | Acetonitrile | akjournals.com |
| Elution | Gradient | akjournals.com |
| Flow Rate | 1.0 mL/min | akjournals.com |
| Detection | 215 nm (Diode Array Detector) | akjournals.comresearchgate.net |
| Column Temperature | 25°C | akjournals.com |
This interactive table provides a summary of typical RP-HPLC conditions. The specific gradient program and other parameters are optimized to achieve the desired separation.
For complex mixtures containing multiple impurities with varying polarities, gradient elution is often necessary to achieve adequate separation. akjournals.comceon.rs In gradient elution, the composition of the mobile phase is changed during the chromatographic run. This allows for the elution of both weakly and strongly retained components in a reasonable time with good resolution.
A study on the separation of aripiprazole and nine of its impurities, including Impurity 4, employed a gradient program to achieve acceptable separation. akjournals.com The gradient started with a lower percentage of the organic modifier (acetonitrile) and was gradually increased to elute the more hydrophobic impurities. akjournals.com The optimization of the gradient profile, including the initial and final mobile phase compositions and the gradient time, is crucial for resolving critical peak pairs. akjournals.comshd-pub.org.rs
An example of a gradient program for the separation of aripiprazole impurities is as follows:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 28 |
| 10 | 30 |
| 40 | 40 |
| 50 | 63 |
| 60 | 63 |
| 61 | 28 |
This interactive table illustrates an example of a gradient elution program. The specific time points and percentages of the mobile phase components are adjusted to optimize the separation of all impurities of interest. akjournals.com
Diode Array Detection (DAD) and UV-Vis detectors are commonly used in HPLC for the detection of aripiprazole and its impurities. lew.rowaters.com These detectors measure the absorbance of the analytes as they elute from the column. The choice of detection wavelength is critical for achieving the required sensitivity and specificity.
For the analysis of aripiprazole impurities, detection is often carried out at a wavelength where all compounds of interest absorb well, such as 215 nm or 254 nm. lew.roakjournals.com A DAD provides the advantage of acquiring the entire UV spectrum of each peak, which can be used to assess peak purity and aid in the identification of unknown impurities. scholarsresearchlibrary.comjocpr.com This is particularly useful in forced degradation studies where new degradation products may be formed. jocpr.com
The selection of the detection wavelength can be optimized to enhance the sensitivity for low-level impurities. lew.ro For instance, one method used 254 nm for the detection of aripiprazole and 224 nm for its impurities to achieve better sensitivity for the latter. lew.ro
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures than conventional HPLC. waters.comhumanjournals.com This results in significantly faster analysis times, improved resolution, and increased sensitivity.
UPLC, often coupled with mass spectrometry (MS), has been effectively used for the impurity profiling of aripiprazole. waters.com A study using UPLC coupled with high-resolution mass spectrometry (HRMS) allowed for the comprehensive analysis and identification of impurities in aripiprazole formulations. waters.com The enhanced separation efficiency of UPLC is particularly beneficial for resolving closely eluting impurities.
Gas Chromatography (GC) Applications in Impurity Profiling
While liquid chromatography is more common for the analysis of aripiprazole and its non-volatile impurities, Gas Chromatography (GC) can be employed for the determination of volatile or semi-volatile impurities that may be present from the synthesis process. google.com A GC method has been developed for the separation and detection of two specific process-related materials in aripiprazole, demonstrating the utility of this technique for controlling certain impurities. google.com This method utilizes a mid-polarity capillary column and a flame ionization detector (FID). google.com
Spectrometric Techniques for Identification and Structural Characterization
Spectrometric methods are indispensable for the structural elucidation of pharmaceutical impurities. sterlingpharmasolutions.com These techniques provide detailed information on the molecular weight and fragmentation patterns of analytes, which are crucial for definitive identification.
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. Its high sensitivity and selectivity make it ideal for detecting and identifying trace-level impurities. sterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) further enhances structural characterization by fragmenting selected ions and analyzing the resulting product ions, offering deeper insights into the molecule's structure. sterlingpharmasolutions.comtsijournals.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for identifying degradation products. humanjournals.comresearchgate.net This technique allows for the separation of complex mixtures followed by the sensitive and specific detection of individual components. researchgate.net In the context of aripiprazole, LC-MS/MS has been effectively used to identify and quantify various impurities, including those formed under stress conditions. humanjournals.comresearchgate.net
Forced degradation studies, which involve exposing the drug substance to conditions like acid, base, oxidation, and heat, are crucial for understanding potential degradation pathways. humanjournals.comeurjchem.com LC-MS/MS analysis of these stressed samples helps in identifying the resulting degradation products. humanjournals.comeurjchem.com For instance, aripiprazole has been found to be susceptible to degradation under thermal and peroxide stress conditions. humanjournals.comeurjchem.com The resulting impurities can be separated by HPLC and subsequently identified by MS/MS. humanjournals.comeurjchem.com
The use of a positive-ion electrospray ionization (ESI) source is common in these analyses, yielding abundant protonated molecular ions ([M+H]+) that can be selected for fragmentation. tsijournals.comresearchgate.net Multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity for quantifying specific impurities by monitoring a specific precursor-to-product ion transition. researchgate.netresearchgate.net
Table 1: Representative LC-MS/MS Parameters for Aripiprazole Impurity Analysis
| Parameter | Value/Description |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) |
| Column | C18 reversed-phase (e.g., ACE 3 C18, Zorbax SB-C18) researchgate.netlew.ro |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., 0.2% formic acid, phosphate buffer) tsijournals.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive mode researchgate.netresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net |
| Precursor Ion (m/z) | Specific to the impurity being analyzed |
| Product Ion (m/z) | Characteristic fragment ion of the impurity |
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) provides high-resolution and accurate mass data, which is invaluable for identifying unknown impurities and confirming the elemental composition of molecules. sterlingpharmasolutions.comhumanjournals.comeurjchem.com This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer. eurjchem.com The high mass accuracy of QToF-MS allows for the confident assignment of elemental formulas to both the parent impurity and its fragment ions. humanjournals.comeurjchem.com
Studies on aripiprazole degradation products have successfully employed HPLC coupled with QToF-MS. humanjournals.comeurjchem.comresearchgate.net This approach has been instrumental in separating and identifying impurities formed during forced degradation analysis. humanjournals.comeurjchem.com The fragmentation patterns obtained from QToF-MS analysis provide the basis for proposing the structures of unknown impurities. humanjournals.comeurjchem.com High-resolution mass spectrometry can deliver mass data across a wide range, enabling the observation of isotope and fragmentation patterns to match with potential structures. sterlingpharmasolutions.com
Table 2: High-Resolution Mass Spectrometry Data for an Aripiprazole Impurity
| Feature | Observation |
|---|---|
| Molecular Ion Peak [M+H]⁺ (m/z) | 665.2 |
| Molecular Formula | C₃₆H₄₂Cl₂N₄O₄ |
| Major Fragment Ion 1 (m/z) | 448.1 (Corresponds to cleavage at the butoxy linker) |
| Major Fragment Ion 2 (m/z) | 217.0 (Corresponds to cleavage at the piperazine (B1678402) ring) |
This data is illustrative and based on a known dimeric impurity of aripiprazole.
To enhance the confidence of impurity identification, LC-MS is often integrated with other analytical techniques. For example, coupling LC with a diode-array detector (DAD) or a UV detector allows for the simultaneous acquisition of chromatographic and UV spectral data, which can aid in distinguishing between isomers that may have similar mass spectra. lew.ro Furthermore, the data from LC-MS can be correlated with data from Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation of isolated impurities.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Electrophoretic Techniques for Impurity Separation
Electrophoretic techniques offer an alternative separation mechanism to chromatography and can be particularly useful for charged or highly polar impurities that are difficult to retain on reversed-phase HPLC columns.
Capillary electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. It is known for its high separation efficiency and minimal sample consumption. Several studies have reported the use of CE for the analysis of aripiprazole and its impurities. lew.ro
For enhanced identification capabilities, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique combines the high separation power of CE with the sensitive and specific detection provided by MS. While less common than LC-MS, CE-MS can be a powerful tool for the analysis of certain aripiprazole-related impurities, especially when orthogonal separation selectivity is required. lew.ro
Method Validation Parameters for this compound Quantification
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves a rigorous evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and placebo components. jocpr.com
For this compound, specificity is typically demonstrated through forced degradation studies and analysis of spiked placebo samples. lew.roajrconline.org In forced degradation studies, the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. lew.roresearchgate.net The analytical method must be able to separate the peak of Impurity 4 from aripiprazole, other known impurities, and any new degradation products formed. ajrconline.orgscholarsresearchlibrary.com
In one such study, aripiprazole was subjected to 0.5 N HCl at 60°C for five days and 0.1 N NaOH at ambient temperature for 24 hours. jocpr.com Another study utilized 1N HCl at 80°C for 4 hours and 2N NaOH for 1 hour. ajrconline.org Oxidative degradation is often induced using hydrogen peroxide. lew.roscholarsresearchlibrary.com The results of these studies should demonstrate that the Impurity 4 peak is well-resolved from all other peaks in the chromatogram. ajrconline.orgscholarsresearchlibrary.com The use of a photodiode array (PDA) detector is common to check for peak purity, ensuring that the spectral data across the peak is consistent and free from co-eluting species. ajrconline.orgresearchgate.net A resolution of greater than 2.0 between adjacent peaks is generally considered acceptable. scholarsresearchlibrary.comceon.rs
Linearity and Range Determination
Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a specified range. jocpr.com For this compound, this is established by preparing a series of solutions at different concentrations and analyzing them.
The range is determined based on the intended application of the method. For impurity quantification, the range typically covers from the limit of quantitation (LOQ) to 150% or 200% of the specification limit for that impurity. jocpr.comscholarsresearchlibrary.com For instance, if the specification for Impurity 4 is 0.10%, the linearity range might be from the LOQ up to 0.20%. scholarsresearchlibrary.com
The linearity is evaluated by performing a linear regression analysis of the peak area versus concentration data. The correlation coefficient (r²) is a key indicator of the quality of the linear fit, with a value greater than 0.99 often required. scholarsresearchlibrary.comceon.rs
Table 1: Representative Linearity Data for this compound
| Parameter | Result | Reference |
|---|---|---|
| Concentration Range | LOQ to 0.2% | scholarsresearchlibrary.com |
| Correlation Coefficient (r²) | > 0.995 | scholarsresearchlibrary.com |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) | akjournals.com |
This table is for illustrative purposes and actual values may vary between different validated methods.
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com
These limits are crucial for ensuring that the analytical method is sensitive enough to detect and quantify Impurity 4 at levels that are relevant to the safety and quality of the drug product. lew.ro The LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. jocpr.comajrconline.org
Table 2: Example LOD and LOQ Values for Aripiprazole Impurities
| Parameter | Value (µg/mL) | Reference |
|---|---|---|
| LOD | 0.07 | jocpr.com |
| LOQ | 0.21 | jocpr.com |
These values are for a specific impurity (impurity-1) in one study and serve as an example. jocpr.com Other studies have reported LOQ values for various aripiprazole impurities ranging from 0.04 µg/ml to 0.101 µg/ml. ajrconline.org
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. jocpr.com
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment. jocpr.comscholarsresearchlibrary.com
Precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For impurity analysis, the acceptance criteria for RSD are generally stricter at higher concentrations and more lenient at the LOQ level. For example, the RSD for repeatability might be required to be less than 5%, while at the LOQ level, it could be less than 10%. ajrconline.org
Table 3: Illustrative Precision Data for Aripiprazole Impurity Analysis
| Precision Level | Number of Preparations | Acceptance Criteria (%RSD) | Reference |
|---|---|---|---|
| Repeatability | 6 | < 5.0 | ajrconline.org |
| Intermediate Precision | 6 | < 5.3 | jocpr.com |
| Precision at LOQ | 6 | < 4.9 | jocpr.com |
Accuracy and Recovery Studies
Accuracy is the closeness of the test results obtained by the method to the true value. jocpr.com For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a placebo or drug product matrix with known amounts of the impurity standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). lew.roscholarsresearchlibrary.com
The percentage recovery is then calculated by comparing the amount of impurity found by the analytical method to the known amount added. The acceptance criteria for recovery are usually in the range of 80-120%, especially for low-level impurities.
Table 4: Example Accuracy/Recovery Data for Aripiprazole Impurities
| Spiked Level | Mean Recovery (%) | Reference |
|---|---|---|
| Low | 98.2 - 101.5 | akjournals.com |
| Medium | 98.2 - 101.5 | akjournals.com |
| High | 98.2 - 101.5 | akjournals.com |
One study reported recovery for Impurity 4 specifically to be in the range of 98.2% to 101.5%. akjournals.com Another study on various aripiprazole impurities found recoveries between 100.87% and 103.68%. scholarsresearchlibrary.com
Solution Stability and Mobile Phase Stability Assessments
The reliability of a quantitative analytical method heavily depends on the stability of the analytes in the prepared solutions and the stability of the chromatographic mobile phase over the duration of the analysis. For Aripiprazole and its impurities, including Impurity 4, stability assessments are a critical component of method validation to ensure that the observed concentrations are accurate and not a result of degradation post-preparation.
Research studies have demonstrated that solutions of Aripiprazole and its impurities are stable for extended periods under typical laboratory conditions. scholarsresearchlibrary.com In one validated high-performance liquid chromatography (HPLC) method, sample solutions of Aripiprazole spiked with impurities were found to be stable for at least 48 hours when stored at ambient temperature. scholarsresearchlibrary.com The analysis showed no significant change in the impurity levels, with the difference between initial results and those at 48 hours being not more than 0.02%. scholarsresearchlibrary.com Another study confirmed that test solutions were stable for a period of 2 days on both a laboratory benchtop and under refrigeration. ajrconline.org
The mobile phase used in the chromatographic separation must also remain stable to ensure consistent and reproducible results, such as retention times and peak shapes. tandfonline.com Investigations into the mobile phase stability for Aripiprazole impurity analysis have shown that the mobile phase can be stable for up to five days, with retention times and peak symmetry remaining constant throughout this period. tandfonline.com
These stability studies are integral to defining the standard operating procedures for the analysis, dictating how soon after preparation samples must be analyzed and the usable life of a prepared batch of mobile phase.
Table 1: Summary of Solution and Mobile Phase Stability Findings
| Parameter | Matrix | Storage Condition | Duration | Finding | Reference |
| Aripiprazole & Impurities | Diluent Solution | Ambient Temperature | > 48 hours | No significant rise in impurity levels. | scholarsresearchlibrary.com |
| Aripiprazole Test Solution | Test Solution | Benchtop & Refrigerator | 2 days | Solution is stable. | ajrconline.org |
| Chromatographic Mobile Phase | Mobile Phase | Not Specified | 5 days | Retention times and peak symmetries were consistent. | tandfonline.com |
Application of Relative Response Factors (RRFs) in Quantitative Analysis
In the quantitative analysis of pharmaceutical impurities, the use of certified reference standards for every single impurity is often impractical due to their high cost and limited availability. scribd.com To address this, the concept of the Relative Response Factor (RRF) is employed, particularly in chromatographic methods like HPLC. pharmaguideline.com The RRF corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API) at the same concentration. pharmaguideline.com It is defined as the ratio of the response of the impurity to the response of the API. pharmaguideline.com
The determination of RRF is a crucial part of method validation for related substances testing. scholarsresearchlibrary.com According to International Council for Harmonisation (ICH) guidelines, if the RRF is correctly determined, it can be used to accurately calculate the concentration of an impurity without using a dedicated standard for that impurity in routine analysis. pharmaguideline.com The RRF is typically established by analyzing the API and the impurity at various known concentrations (linearity series) and calculating the ratio of the slopes of their respective calibration curves. scribd.com
For Aripiprazole, RRFs have been established for its known impurities to facilitate their accurate quantification. The United States Pharmacopeia (USP) provides a method where the calculation for the percentage of each impurity involves dividing by its specific RRF. sigmaaldrich.com For the impurity identified as Aripiprazole 4,4'-Dimer, which is a process-related impurity, the RRF has been determined to be 1.0. sigmaaldrich.com This value indicates that the detector response for the Aripiprazole 4,4'-Dimer is equivalent to the response of Aripiprazole itself under the specified chromatographic conditions. sigmaaldrich.com The use of RRFs is a scientifically valid and widely accepted practice in the pharmaceutical industry for ensuring the quality and purity of drug substances and products. pharmaguideline.comsigmaaldrich.com
Table 2: Reported Relative Response Factor (RRF) for this compound
| Impurity Name | Relative Response Factor (RRF) | Analytical Method | Reference |
| Aripiprazole 4,4'-Dimer | 1.0 | HPLC | sigmaaldrich.com |
Stability Considerations and Degradation Kinetics Relevant to Aripiprazole Impurity 4
Forced Degradation Study Design and Execution
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and demonstrate the specificity of analytical methods. researchgate.net Studies on Aripiprazole (B633) have been conducted according to International Conference on Harmonisation (ICH) guidelines to investigate its intrinsic stability. lew.robg.ac.rs
To assess the stability of Aripiprazole and the potential formation of degradants, the drug substance has been exposed to a range of stress conditions, including acid and base hydrolysis, oxidation, dry heat, and photolysis. lew.roresearchgate.net Aripiprazole has been found to be largely stable under many of these conditions, with notable degradation occurring primarily under thermal and oxidative stress. researchgate.net In some studies, degradation was also observed under acid and peroxide conditions. researchgate.net
The specific conditions employed in these forced degradation studies are summarized below.
Table 1: Stress Conditions Applied in Forced Degradation Studies of Aripiprazole
| Stress Condition | Reagent/Method | Conditions | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | Aripiprazole solution (1.0 mg/mL) | lew.ro |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Aripiprazole solution (1.0 mg/mL) | lew.ro |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Aripiprazole solution (1.0 mg/mL) | lew.ro |
| Thermal Degradation | Dry Heat (Oven) | Solid drug powder at 105°C for 5 days | researchgate.net |
| Photolytic Degradation | ICH Q1A (R2) Guidelines | Exposure to UV and fluorescent light | lew.ro |
| Humidity | ICH Q1A (R2) Guidelines | Exposure to controlled humidity conditions | lew.ro |
Following exposure to stress conditions, the resulting mixtures are analyzed to identify and characterize any degradation products. Studies show that Aripiprazole is stable under photolytic, acidic, and basic conditions in some reports, while others note degradation in acid. lew.roresearchgate.net The most significant degradation occurs under thermal and oxidative stress. researchgate.net
Under thermal stress at 105°C, three major degradation products were observed within three days. humanjournals.com Oxidative degradation using hydrogen peroxide also resulted in the formation of unknown impurities. researchgate.net One of the identified degradation products under oxidative conditions is Aripiprazole N-oxide. researchgate.netbg.ac.rs
It is important to note that 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Impurity 4/D) is primarily considered a process-related impurity arising from the synthesis of Aripiprazole rather than a degradant formed from the API itself. researchgate.net Forced degradation studies focus on identifying products that form from the degradation of the Aripiprazole molecule, and Impurity 4/D is not typically reported as a major product of these studies. researchgate.net
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. A key aspect of a SIAM is its ability to separate the API from its impurities and degradation products. researchgate.net
Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for the analysis of Aripiprazole and its related substances, including Impurity 4. lew.roscholarsresearchlibrary.com These methods are crucial for ensuring that Impurity 4, if present as a process impurity, can be accurately quantified and is well-separated from the Aripiprazole peak and any degradants that may form during the product's shelf life.
The specificity of these methods is confirmed by peak purity analysis using a photodiode array (PDA) detector, which demonstrates that the Aripiprazole peak is spectrally pure and free from co-eluting impurities in stressed samples. scholarsresearchlibrary.com The successful separation of the API from synthetic impurities and degradation products confirms the stability-indicating power of the method. researchgate.net
Table 2: Examples of HPLC Methods for Separation of Aripiprazole and Impurities
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Zorbax SB-C18 (150 x 4.6 mm, 5 µm) | Methanol : Water : Orthophosphoric Acid (55:45:0.4, v/v/v) | 1.5 mL/min | DAD at 254 nm (API) & 224 nm (Impurities) | lew.ro |
| Zorbax C18 (150 x 4.6 mm, 5 µm) | Gradient of 0.2% trifluoroacetic acid in water and methanol | Not specified | PDA Detector | researchgate.net |
| Phenomenex Luna C18 (5.0 μm) | Gradient of Acetonitrile (B52724) and Buffer | Not specified | UV at 215 nm | researchgate.net |
These methods demonstrate sufficient resolution between Aripiprazole and all its known related substances, including Impurity 4, ensuring accurate quantification for quality control and stability monitoring. lew.roscholarsresearchlibrary.com
Kinetic Aspects of Impurity Formation During Storage
Understanding the rate at which impurities may form during storage is essential for establishing appropriate storage conditions and defining the shelf-life of a drug product.
However, the stability of the Aripiprazole API itself provides insight into the conditions that could potentially lead to the formation of other degradants.
Temperature: Thermal stress is the most significant factor leading to the degradation of Aripiprazole. researchgate.net This suggests that storage at elevated temperatures could increase the rate of formation for thermal degradants.
Humidity: No significant degradation was reported under humidity stress in forced degradation studies, indicating that Aripiprazole is relatively stable with respect to moisture. lew.ro
Light: Photolytic degradation studies showed no significant degradation, indicating that Aripiprazole is stable when exposed to light as per ICH guidelines. lew.ro
One study specifically investigated the stability of Aripiprazole in an analytical solution and found it to be stable for more than 48 hours at ambient temperature and under laboratory light, with no significant increase in the levels of its impurities. scholarsresearchlibrary.com This suggests that under controlled room temperature and lighting conditions, the formation of degradation products is minimal.
Table 3: Summary of Aripiprazole Stability under ICH Storage-Relevant Conditions
| Condition | Observation | Conclusion | Reference |
|---|---|---|---|
| Thermal Stress | Significant degradation observed. | Temperature is a critical factor for stability. | researchgate.net |
| Photolytic Stress | No degradation product detected. | Aripiprazole is photostable. | lew.ro |
| Humidity Stress | No degradation product detected. | Aripiprazole is not sensitive to humidity. | lew.ro |
Stability-Indicating Mass Balance Considerations
In the analysis of pharmaceutical stability, a stability-indicating method is crucial for ensuring that all degradation products are accurately detected and quantified without interference from the active pharmaceutical ingredient (API), its impurities, or other excipients. A key component of validating such a method is the assessment of mass balance, which provides confidence in the method's ability to account for all components of a sample over time, particularly under stress conditions.
Mass balance is the process of quantitatively accounting for the initial concentration of a drug substance and comparing it to the sum of the remaining drug substance and all its degradation products formed during a stability study. An ideal mass balance, close to 100%, indicates that all significant degradation products have been detected and that the analytical method is specific and accurate.
For Aripiprazole and its related compounds, including Aripiprazole Impurity 4, establishing a robust stability-indicating method with a satisfactory mass balance is a fundamental requirement for regulatory approval and to ensure product quality and safety.
Research Findings on Aripiprazole Stability and Mass Balance
Forced degradation studies are instrumental in developing and validating stability-indicating methods. In these studies, the drug substance is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its degradation. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate and quantify them from the parent drug.
Several studies have been conducted to develop and validate stability-indicating high-performance liquid chromatography (HPLC) methods for the determination of aripiprazole and its impurities. eurjchem.comechemi.com In these studies, aripiprazole was subjected to forced degradation, and the resulting degradants were analyzed. It has been reported that a major degradation product forms under oxidative conditions. lew.ro
A critical aspect of these studies is the assessment of mass balance in the degraded samples. For instance, in one study, the mass balance for all stressed samples of aripiprazole was reported to be greater than 99%, which confirms the suitability of the developed method to detect all resulting degradation products. eurjchem.com Achieving a mass balance within a close range of 100% (typically 95-105%) provides strong evidence for the stability-indicating nature of the analytical method. veeprho.com
Illustrative Data on Mass Balance in Forced Degradation Studies
To illustrate how mass balance is typically evaluated and presented, the following interactive data table provides a representative example of results from a forced degradation study of a hypothetical drug substance. Please note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.
The principle of mass balance calculation involves the following relationship:
Mass Balance (%) = [ (Assay of Drug Substance (%) + Total Impurities (%)) / Initial Assay of Drug Substance (%) ] x 100
A value close to 100% indicates that the decrease in the amount of the drug substance is accounted for by the increase in the amount of its degradation products.
Table 1: Illustrative Example of Mass Balance in a Forced Degradation Study
| Stress Condition | Assay of Drug Substance (%) | Total Impurities (%) | Mass Balance (%) |
| Initial (Unstressed) | 100.0 | 0.1 | 100.1 |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 92.5 | 7.4 | 99.9 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 90.2 | 9.7 | 99.9 |
| Oxidative (3% H₂O₂, RT, 24h) | 85.7 | 14.1 | 99.8 |
| Thermal (80°C, 48h) | 98.1 | 1.8 | 99.9 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 99.5 | 0.5 | 100.0 |
In this illustrative table, the mass balance across all stress conditions is very close to 100%, which would suggest that the analytical method is capable of accurately tracking the drug substance and its degradation products. In a real-world scenario involving this compound, a similar approach would be taken. If Impurity 4 were a degradation product, its formation would be monitored under various stress conditions, and its concentration would be included in the "Total Impurities (%)" for the mass balance calculation. Conversely, if the stability of Impurity 4 itself were being studied, the same principles would apply to its degradation into further products.
The successful demonstration of mass balance is a critical piece of evidence in the validation of a stability-indicating method, ensuring that the method is fit for its intended purpose of monitoring the stability of a drug substance and its related compounds over its shelf life.
Regulatory Science and Quality Control Frameworks for Pharmaceutical Impurities
International Conference on Harmonisation (ICH) Guidelines for Impurities
The ICH has established a comprehensive set of guidelines to address the control of impurities in pharmaceutical products. europa.eu For Aripiprazole (B633) Impurity 4, the most relevant of these are Q3A, Q3B, and Q2.
Q3A (Impurities in New Drug Substances)
The ICH Q3A guideline provides a framework for the control of impurities in new drug substances, which are active pharmaceutical ingredients (APIs) like aripiprazole. europa.eugmp-compliance.orgich.org This guideline is crucial during the development and manufacturing of the aripiprazole API, as it sets thresholds for reporting, identifying, and qualifying impurities. ich.org
Organic impurities, such as Aripiprazole Impurity 4, can emerge during the manufacturing process or during storage of the new drug substance. ich.org They can include starting materials, by-products, intermediates, and degradation products. ich.org The Q3A guideline mandates that any impurity present above a certain reporting threshold must be documented. ich.org If the impurity level exceeds the identification threshold, its structure must be determined. jpionline.org
For impurities found at levels above the qualification threshold, a thorough safety assessment is required. ich.org This process, known as qualification, involves acquiring and evaluating data to establish the biological safety of an individual impurity. pmda.go.jp The qualification of an impurity is based on its levels in batches of the new drug substance used in safety and clinical studies. ich.org
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline. ich.org |
Q3B (Impurities in New Drug Products)
While Q3A focuses on the drug substance, ICH Q3B addresses impurities in the finished new drug product. europa.eufda.gov This guideline is pertinent to this compound if it arises as a degradation product during the formulation of aripiprazole into tablets or other dosage forms, or from interactions between the drug substance and excipients. ich.org
The principles of reporting, identification, and qualification outlined in Q3A are also central to Q3B, but the thresholds are specific to the drug product. europa.eufda.gov Manufacturers must summarize the degradation products observed during the manufacturing and stability studies of the new drug product. fda.gov Any degradation product found at or above the identification threshold must be identified. pmda.go.jp
Similar to the drug substance, the qualification of a degradation product in the drug product is necessary if its level exceeds the established qualification threshold. pmda.go.jp The safety data for the impurity at the specified level must be established. pmda.go.jp
Table 2: ICH Q3B Thresholds for Impurities in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.1% |
| TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline. fda.gov |
Q2 (Validation of Analytical Procedures)
To ensure the reliable detection and quantification of this compound, the analytical methods used must be validated according to ICH Q2 guidelines. europa.eugmp-compliance.org This guideline outlines the necessary validation characteristics for various analytical procedures. ich.org The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose. europa.eu
For an impurity like this compound, the analytical procedure must be validated for several key performance characteristics, including:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org This ensures that the method can distinguish this compound from the aripiprazole API and other potential impurities.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold for this compound.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
A validation protocol should be established before the study, and a validation report should summarize the results. europa.eu
Pharmacopoeial Standards and Reference Substances for Aripiprazole Impurities
Pharmacopoeias provide official public standards for medicines and their ingredients. These standards include monographs that specify the tests, procedures, and acceptance criteria for ensuring the quality of a drug substance and its formulated products.
European Pharmacopoeia (EP) Monographs
The European Pharmacopoeia (EP) provides monographs for aripiprazole and its related impurities. These monographs detail the analytical methods and acceptance criteria for controlling impurities. The EP often lists specific known impurities of a drug substance. For aripiprazole, the EP may have a specific entry or a general monograph that controls impurities, including those not explicitly named. The use of a European Pharmacopoeia Reference Standard for aripiprazole is essential for these tests. sigmaaldrich.com The EP also provides reference standards for specific impurities, such as Aripiprazole Impurity F, to aid in their identification and quantification. krackeler.comlgcstandards.comlgcstandards.comsigmaaldrich.com
United States Pharmacopeia (USP) Standards
The United States Pharmacopeia (USP) also establishes standards for aripiprazole and its impurities. usp.org The USP monograph for aripiprazole tablets, for instance, includes a test for organic impurities with specific acceptance criteria for known and unspecified degradation products. uspnf.com The USP makes available USP Aripiprazole Reference Standards and reference standards for related compounds to be used in these analytical procedures. usp.org For instance, USP provides a reference standard for Aripiprazole Related Compound G, which is also known as Dehydro Aripiprazole or Aripiprazole EP Impurity E. cymitquimica.com The USP also offers Pharmaceutical Analytical Impurities (PAI), such as Aripiprazole 4,4′-Dimer, which are intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities. sigmaaldrich.com
Implications of Impurity Control for Drug Product Quality and Compliance
The presence of impurities, even in minute quantities, can significantly impact the quality and safety profile of a drug product. jpionline.org this compound, a dimer impurity formed during the synthesis of the active pharmaceutical ingredient (API), must be diligently controlled to meet stringent regulatory standards. google.com Failure to adequately control such impurities can lead to regulatory objections and delays in drug approval. usp.org The manufacturing process for aripiprazole is designed to be adequately controlled within justified limits to monitor and manage product- and process-related impurities. hpfb-dgpsa.ca
For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA) or for API manufacturers filing a Drug Master File (DMF), a thorough discussion of potential and actual impurities is mandatory. usp.orgsynzeal.com The submission must detail the origin and characterization of impurities like this compound. usp.org
The documentation should include:
Impurity Profile: A comprehensive list of all identified and unidentified impurities present at a level of 0.1% or higher. jpionline.org
Origin of Impurities: A discussion on how impurities arise during the synthesis, purification, and storage of the new drug substance. ich.org For this compound, this involves its formation during the alkylation step in the synthesis of a key intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. google.com
Analytical Procedures: Detailed descriptions of the analytical methods used to detect and quantify this compound. pmda.go.jp
Batch Analysis Data: Data from representative batches, including stability batches, demonstrating that the impurity is consistently controlled within the proposed acceptance criteria. hpfb-dgpsa.cacbg-meb.nl
Reference standards for aripiprazole impurities are crucial for product development, ANDA and DMF filings, and for the validation of analytical methods. synzeal.com Regulatory agencies scrutinize this information to ensure that the manufacturing process is robust and consistently produces a drug substance of the required purity. google.comhpfb-dgpsa.ca
Quality control and release testing are essential to ensure that each batch of aripiprazole meets its predefined quality specifications before it is released for use. researchgate.net This involves using validated, stability-indicating analytical methods to quantify the levels of this compound. scholarsresearchlibrary.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. lew.rowaters.com A typical quality control strategy includes:
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability. researchgate.net This includes demonstrating specificity, precision, linearity, accuracy, and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). scholarsresearchlibrary.comajrconline.org
Specification Limits: The drug substance and drug product specifications must include a specific acceptance criterion for this compound. pmda.go.jpcbg-meb.nl This limit must be justified based on safety data and the process capability. ich.org
Stability Studies: Stability testing is performed under various conditions (e.g., long-term, accelerated) to understand how the impurity levels might change over the product's shelf life. pmda.go.jpresearchgate.net
The table below summarizes parameters from a validated HPLC method developed for the determination of aripiprazole and its impurities.
| Parameter | Finding | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | scholarsresearchlibrary.com |
| Column | Zorbax C18 (150 x 4.6 mm, 5 micron) | scholarsresearchlibrary.com |
| Detection | UV | researchgate.net |
| Linearity (Correlation Coefficient) | > 0.995 for all impurities | scholarsresearchlibrary.com |
| Recovery | 100.87% - 103.68% for impurities | scholarsresearchlibrary.com |
| Precision (%RSD) | < 1.75% for impurities at LOQ | scholarsresearchlibrary.com |
Theoretical and Practical Approaches to Impurity Limits
The ICH guidelines provide a risk-based framework for setting limits for impurities. The approach depends on the maximum daily dose (MDD) of the drug and the nature of the impurity itself. ich.orgich.org
ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities. ich.orgich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.orgkobia.kr
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which an impurity's structure must be elucidated.
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological studies or other means.
The thresholds are dependent on the MDD of the drug. Aripiprazole has a maximum recommended daily dose of 30 mg. joac.info Based on the ICH Q3A/Q3B guidelines, the following thresholds apply:
| Threshold Type | Maximum Daily Dose | Threshold | Source |
| Reporting | >10 mg - 2 g/day | 0.05% | ich.org |
| Identification | 10 mg - 100 mg | 0.20% or 1 mg TDI, whichever is lower | gmpinsiders.com |
| Qualification | 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower | gmpinsiders.com |
TDI: Total Daily Intake
For an MDD of 30 mg, the qualification threshold for a standard organic impurity like the aripiprazole dimer would typically be 0.5%. gmpinsiders.com Any proposed limit above this threshold requires rigorous safety justification. youtube.com It is crucial to control the dimer impurity to levels well below the ICH-specified limit of 0.15% for known impurities to meet regulatory requirements. google.com
A separate and more stringent set of controls applies to impurities that are potentially genotoxic. freyrsolutions.com Genotoxic impurities can damage DNA and potentially cause cancer, even at very low levels of exposure. freyrsolutions.com The ICH M7 guideline provides a framework for the assessment and control of these impurities. europa.euich.org
The process involves:
Hazard Assessment: Evaluating the impurity's structure for any "structural alerts" that are known to be associated with genotoxicity. acs.org
Risk Characterization: If a structural alert is present, a risk assessment is conducted. This may involve computational (in silico) toxicology predictions or experimental tests like the bacterial reverse mutation (Ames) assay. ich.orgtoxhub-consulting.com
Control Strategy: If an impurity is confirmed to be mutagenic, it must be controlled at or below a compound-specific acceptable intake or a default Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. freyrsolutions.comgmp-compliance.org
Research Perspectives and Future Directions in Aripiprazole Impurity Studies
Development of Novel Synthetic Strategies to Minimize Impurity Formation
The minimization of impurity formation during the synthesis of aripiprazole (B633) is a primary focus of process development chemistry. Research has explored various synthetic routes and the modification of reaction conditions to reduce the generation of process-related impurities, including Aripiprazole Impurity 4. ijpsr.com The conventional synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one. ijpsr.comresearchgate.net This step is often carried out in organic solvents like DMF in the presence of a base. researchgate.net
Strategies to optimize this process include:
Alternative Solvents and Bases: Studies have investigated a range of solvents (e.g., DMSO, dioxane, THF, toluene, alcohols) and bases (e.g., triethylamine, sodium or potassium hydroxides, carbonates) to improve reaction yield and selectivity. researchgate.net
Phase-Transfer Catalysis (PTC): PTC offers a green and efficient alternative, allowing reactions to occur under milder conditions with high yields, which can reduce the formation of byproducts. researchgate.net
Control of Key Starting Materials: Impurities can originate from starting materials. For instance, the 1-(2,3-dichlorophenyl) piperazine (B1678402) hydrochloride starting material may contain impurities like 1-(2-chlorophenyl) piperazine hydrochloride and 1-(3-chlorophenyl) piperazine hydrochloride, which can lead to the formation of corresponding final drug impurities. ijpsr.com
Reaction Condition Optimization: One identified drawback in some synthetic procedures is the formation of dimer impurities due to the reactivity of reagents like 1,4-dibromobutane (B41627). ajrconline.org Optimizing reaction conditions and avoiding harsh steps like column chromatography can prevent the formation of such impurities. ajrconline.org
During process development, impurities have been prepared and identified, such as those formed from the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one with potential contaminants in the 1-(2,3-dichlorophenyl) piperazine hydrochloride starting material. ijpsr.com
Advanced Computational Chemistry Approaches for Predicting Impurity Pathways
Computational chemistry is emerging as a powerful tool for proactively understanding and predicting the formation of impurities. These in-silico methods can model reaction pathways, predict the stability of intermediates, and identify potential byproducts before they are observed in the laboratory.
One area of application is the development of Quantitative Structure-Retention Relationship (QSRR) models. nih.gov A QSRR model for aripiprazole and nine of its impurities was developed using HPLC retention times and computed molecular parameters. nih.gov This model demonstrated a high predictive potential for evaluating the retention times of other aripiprazole impurities and metabolites, thereby aiding in their identification in complex mixtures. nih.govresearchgate.net
Furthermore, computational models are used to predict fundamental physicochemical properties. For example, Hansen's solubility parameters for aripiprazole and its impurities have been estimated using methods like partial least squares regression (PLS) and artificial neural networks (ANNs). bg.ac.rs Such models help in understanding the biopharmaceutical properties of impurities and predicting their behavior. bg.ac.rs
This compound is a dimer that can arise during the synthesis of the active pharmaceutical ingredient. simsonpharma.com Its formation is a notable example of a side reaction that requires careful control. The primary pathway involves the reaction between 7-hydroxy-3,4-dihydrocarbostyril and 1-bromo-4-chlorobutane (B103958). While the intended reaction is O-alkylation, certain conditions can promote dimerization. Specifically, the presence of residual moisture or elevated temperatures can lead to the formation of reactive epoxide species from the partial hydrolysis of 1-bromo-4-chlorobutane. These epoxides can then cross-link two molecules of the carbostyril intermediate, resulting in the formation of this compound.
Continuous Manufacturing and Real-Time Impurity Monitoring
The shift from traditional batch processing to continuous manufacturing (CM) represents a paradigm change in the pharmaceutical industry, offering enhanced product quality and consistency. researchgate.net CM involves the continuous feeding of materials through an integrated process, with concomitant removal of the output. americanpharmaceuticalreview.com A key enabler for CM is Process Analytical Technology (PAT), which allows for real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs), including impurity levels. researchgate.netamericanpharmaceuticalreview.com
For aripiprazole manufacturing, CM could offer significant advantages in impurity control. drugpatentwatch.com By implementing real-time monitoring techniques (e.g., at-line, on-line, or in-line spectroscopy), manufacturers can ensure that the process remains in a state of control, immediately detecting and correcting any deviations that could lead to impurity formation. researchgate.netamericanpharmaceuticalreview.com This approach facilitates a more proactive method of quality assurance compared to the retrospective testing of finished batches. americanpharmaceuticalreview.com The integration of PAT is essential for managing CQAs and ensuring the quality of both intermediate and final products in a continuous flow. researchgate.net
Green Chemistry Principles in Impurity Mitigation
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to create more sustainable and environmentally benign processes. These principles often lead to cleaner reactions with higher purity profiles and reduced waste.
Key green approaches applicable to aripiprazole synthesis and impurity reduction include:
Mechanochemical Synthesis: Performing reactions under solvent-free conditions, for example, using mechanochemistry, significantly reduces the use of toxic organic solvents. mdpi.com
Microwave-Assisted Synthesis: The use of microwave radiation, with or without a solvent, can accelerate reactions and improve yields, often leading to fewer byproducts. researchgate.net
Safer Solvents: When solvents are necessary, the focus is on replacing hazardous solvents like DMF, toluene, and acetonitrile (B52724) with greener alternatives such as ethanol (B145695) or ethyl acetate. researchgate.net Analytical methods are also being developed and evaluated for their "greenness" using metrics like the Analytical Eco-Scale and AGREE, which assess factors like energy consumption and waste generation. researchgate.netnih.gov
Catalysis: The use of efficient catalysts, such as in phase-transfer catalysis (PTC), can enable reactions under greener conditions, maintaining high yields and selectivity, thus minimizing side reactions. researchgate.netmdpi.com
Integration of Analytical Technologies for Enhanced Impurity Profiling
The accurate detection, identification, and quantification of impurities rely on sophisticated analytical techniques. The field is moving towards the integration of highly sensitive and specific technologies to create a comprehensive profile of all potential impurities in aripiprazole.
Forced degradation studies are a cornerstone of impurity profiling, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to identify potential degradants. researchgate.netresearchgate.netlew.ro Aripiprazole has been found to be susceptible to degradation under oxidative, acidic, and thermal stress. researchgate.nettandfonline.com
Advanced analytical methods are crucial for separating and identifying these impurities from the parent drug and each other. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separation, often coupled with powerful detection methods. nih.govresearchgate.net The integration of mass spectrometry (MS), particularly high-resolution MS (HRMS) like Quadrupole Time-of-Flight (QToF-MS), provides definitive structural information on unknown impurities. researchgate.netwaters.comwaters.com The UPLC-Tof MSE (Mass Spectrometry Elevated Energy) technique, for example, allows for the simultaneous acquisition of precursor and product ion data in a single run, ensuring all ionizable impurities can be detected and characterized. waters.comwaters.com
Interactive Table: Analytical Techniques for Aripiprazole Impurity Profiling
| Technique | Application in Aripiprazole Impurity Analysis | Reference |
|---|---|---|
| RP-HPLC with UV/PDA | Quantitative determination of aripiprazole and its related substances/impurities in bulk drug and pharmaceutical dosage forms. researchgate.netlew.rojoac.info Used in stability-indicating methods. researchgate.net | researchgate.netresearchgate.netlew.rojoac.info |
| UPLC-MS/MS | Development of rapid and sensitive methods for quantifying potential genotoxic impurities at trace levels in the drug substance. dntb.gov.ua | dntb.gov.ua |
| LC-QToF-MS | Separation, identification, and structural elucidation of unknown degradation products formed during forced degradation studies. researchgate.nethumanjournals.com | researchgate.nethumanjournals.com |
| UPLC-Tof MSE with UNIFI | A comprehensive approach to acquire precursor and product ion data in a single injection, allowing for the identification of known and unknown impurities and the creation of a searchable impurity library. waters.comwaters.com | waters.comwaters.com |
| HILIC-MS/MS | Trace analysis of potential genotoxic impurities that are difficult to retain on traditional reversed-phase columns. researchgate.net | researchgate.net |
Comprehensive Impurity Databases and Reference Standard Development
The development and availability of comprehensive impurity databases and certified reference standards are critical for the pharmaceutical industry. Reference standards are highly characterized materials of drug substances, impurities, and degradants that serve as the benchmark for analytical testing. synzeal.comaxios-research.compharmacompass.com
Key aspects include:
Role of Reference Standards: They are essential for method development and validation, quality control (QC), stability studies, and the identification of unknown impurities. synzeal.comlookchem.com Regulatory bodies require that impurities are controlled within strict limits, and reference standards are necessary to accurately quantify them. lookchem.com
Commercial Availability: Several specialized companies synthesize and supply a wide range of pharmacopoeial and non-pharmacopoeial aripiprazole impurities, including this compound. synzeal.comaxios-research.com Pharmacopoeias like the United States Pharmacopeia (USP) also provide official reference standards for aripiprazole and some of its related compounds. usp.org
Impurity Databases: The creation of internal or commercial impurity databases is a growing trend. Systems like the UNIFI Scientific Information System allow laboratories to build their own libraries of identified impurities, including their chromatographic and spectral data. waters.com These databases facilitate faster identification in future analyses and support a deeper understanding of impurity profiles across different batches and manufacturing processes. waters.com
Standardization and Harmonization of Impurity Testing Methods
The globalization of the pharmaceutical market has underscored the critical need for uniform standards in drug quality and safety. nih.gov For active pharmaceutical ingredients (APIs) like aripiprazole, controlling impurities is a paramount concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). veeprho.com this compound, a known process-related impurity, requires rigorous analytical monitoring to ensure its levels remain within acceptable limits. scholarsresearchlibrary.com However, the existence of varied analytical methods can lead to discrepancies in quality assessment across different regions and laboratories. This necessitates a concerted effort towards the standardization and harmonization of testing methods for this specific impurity.
The primary challenge in impurity analysis stems from the structural similarity of impurities to the parent drug, which demands highly sensitive and specific analytical techniques for accurate separation and quantification. Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the determination of aripiprazole and its related substances, including Impurity 4. lew.ro While effective, these methods often differ in their operational parameters, creating potential for variability.
For instance, one validated HPLC-UV method uses a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at a pH of 3.0, with UV detection at 220 nm. Another reversed-phase HPLC method with diode-array detection (DAD) employs a different column (Zorbax SB-C18) and a mobile phase of methanol, water, and orthophosphoric acid, with detection at 224 nm for impurities to achieve higher sensitivity. lew.ro A third method utilizes an ion pair reverse-phase liquid chromatography (RPLC) approach with a gradient mobile phase of phosphate buffer (pH 3.0) and acetonitrile, monitoring at 215 nm. akjournals.comresearchgate.net
Interactive Data Table: Comparison of Published HPLC Methods for Aripiprazole Impurities
| Parameter | Method 1 | Method 2 lew.ro | Method 3 akjournals.comresearchgate.net |
| Column | C18 (150 mm × 4.6 mm, 3.5 µm) | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex Luna® C18 (250 × 4.6 mm, 5.0 μm) |
| Mobile Phase | Acetonitrile:phosphate buffer (pH 3.0) | Methanol:water:orthophosphoric acid | Gradient of Acetonitrile and Phosphate buffer (pH 3.0) |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | Not Specified | 1.5 mL/min | Not specified in abstract |
| Detection (Impurities) | UV at 220 nm | DAD at 224 nm | UV at 215 nm |
| Column Temperature | Not Specified | 40°C | 25°C |
These differences highlight the lack of a single, universally accepted method for testing this compound. Such discrepancies can create significant hurdles for pharmaceutical manufacturers seeking to market their products globally, as they may need to perform different tests to satisfy the requirements of various pharmacopoeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP)). nih.gov
The path forward lies in the international harmonization of these analytical procedures. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) plays a pivotal role in this endeavor, bringing together regulatory authorities and the pharmaceutical industry to develop consensus-based scientific and technical guidelines. pharmtech.comich.org The ICH Q3A and Q3B guidelines, which set thresholds for impurities in new drug substances and products, provide a framework that intersects with pharmacopoeial standards. pharmtech.com
A key player in pharmacopoeial harmonization is the Pharmacopoeial Discussion Group (PDG), which includes the USP, Ph. Eur., and JP, and recently welcomed the Indian Pharmacopoeia Commission (IPC). pharmtech.comedqm.euedqm.eu The PDG works to harmonize excipient monographs and general chapters. nih.gov A "prospectively harmonized" chapter, where the method is developed collaboratively from the outset, is the ideal scenario, leading to interchangeable methods that produce the same accept/reject decision regardless of the pharmacopoeia used. pharmtech.com
Future research and regulatory efforts for this compound should focus on:
Developing a Harmonized Analytical Method: Collaborative studies between pharmacopoeias and industry stakeholders are needed to develop and validate a single, robust analytical method for this compound. This method should be optimized for specificity, linearity, accuracy, and precision, following ICH Q2(R1) guidelines. lew.ro
Establishing a Universal Reference Standard: The availability of a globally recognized and characterized reference standard for this compound is essential for consistent and accurate quantification across all laboratories. aquigenbio.com
Promoting Interchangeability: The ultimate goal is to achieve a state where the analytical procedures for this compound detailed in the major pharmacopoeias are considered interchangeable. pharmtech.com This would streamline the regulatory approval process, reduce redundant testing, and ensure a consistent level of quality for aripiprazole products worldwide. nih.gov
Achieving these goals will require continued collaboration among international regulatory bodies, pharmacopoeial committees, and the pharmaceutical industry, ultimately benefiting global public health by ensuring the consistent quality and safety of medicines. pharmtech.com
Q & A
Q. What are the primary synthetic pathways leading to the formation of Aripiprazole Impurity 4, and how can it be isolated for characterization?
this compound arises during the synthesis of aripiprazole, particularly during the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride. The impurity forms due to regioselective deviations or incomplete purification. Isolation involves chromatographic techniques (e.g., preparative HPLC) with mobile phases optimized for polar interactions. Structural confirmation requires spectroscopic methods such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is this compound structurally distinguished from related positional isomers (e.g., EP Impurities C and D)?
Positional isomers like EP Impurities C and D differ in the substitution pattern of the chlorophenyl group (2- vs. 3-chloro). Differentiation requires advanced analytical tools:
- Chromatography : Use of reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile-phosphate buffer) to resolve retention time differences .
- Mass Spectrometry : MS/MS fragmentation patterns to identify unique ion clusters .
- 2D NMR : Correlations in NOESY or COSY spectra to map spatial arrangements .
Q. What analytical methods are recommended for quantifying this compound in drug substance batches?
A validated HPLC-UV method is typically employed:
- Column : C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient mode.
- Detection : UV at 220 nm.
- Validation : Follow ICH Q2(R2) guidelines, including specificity (spiking studies), linearity (0.05–1.5% of API), and precision (RSD <2%) .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges between this compound and its structural analogs during chromatographic analysis?
Co-elution issues arise due to similar hydrophobicity among isomers. Strategies include:
- Advanced Column Chemistry : Use of phenyl-hexyl or pentafluorophenyl (PFP) columns to enhance selectivity .
- Tandem Techniques : Coupling HPLC with diode-array detection (DAD) to compare UV spectra at peak maxima .
- Machine Learning : Retention time prediction via software (e.g., ChromSword®) using Gibbs free energy (ΔG) and molecular volume (V) parameters (Table 3 in ).
Q. What regulatory considerations govern the control of this compound in drug products?
Per ICH Q3A/B, impurity thresholds depend on the daily dose:
- Identification Threshold : 0.10% (≤2 g/day).
- Qualification Threshold : 0.15%. Compliance requires:
- Forced Degradation Studies : Stress testing (acid/base hydrolysis, oxidation) to confirm impurity stability.
- Toxicological Data : Genotoxicity assessments (Ames test) if levels exceed thresholds .
Q. How can impurity profiling workflows be optimized to detect trace levels of this compound in complex matrices?
- High-Sensitivity LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) transitions (e.g., m/z 464 → 285 for Impurity 4) .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference .
- Method Robustness : Statistical experimental design (e.g., Box-Behnken) to optimize parameters like pH and column temperature .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H27Cl2N3O3 | |
| CAS No. | 573691-09-5 | |
| Molecular Weight | 464.38 g/mol | |
| UV λmax (in methanol) | 220 nm |
Table 2 : Chromatographic Conditions for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | PFP (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% TFA (45:55) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Impurity 4) | 12.3 ± 0.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
